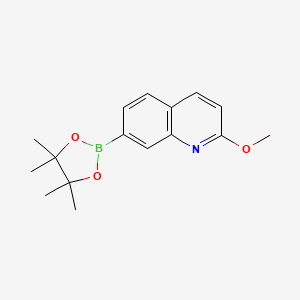

2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline

Description

2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a quinoline derivative functionalized with a methoxy group at position 2 and a pinacol boronate ester at position 7. This compound is primarily used in Suzuki-Miyaura cross-coupling reactions to synthesize biaryl structures, which are pivotal in medicinal chemistry and materials science . Its molecular formula is C₁₆H₂₀BNO₃, with a molecular weight of 285.15 g/mol, and it is stored under inert conditions at 2–8°C to ensure stability .

Properties

IUPAC Name |

2-methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20BNO3/c1-15(2)16(3,4)21-17(20-15)12-8-6-11-7-9-14(19-5)18-13(11)10-12/h6-10H,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTDKTAIGGLDQGZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(C=C2)C=CC(=N3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20BNO3 | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

285.1 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Doebner-Miller Reaction for Quinoline Formation

The 2-methoxyquinoline precursor is synthesized via the Doebner-Miller reaction, which involves cyclocondensation of 2-methoxyaniline with acrolein derivatives. Adapted from the mineral oil-mediated process described in US Patent 4,617,395, this method employs vacuum gas oil (boiling range: 350–500°C) as a high-boiling solvent and dodecylbenzenesulfonic acid (1 wt%) as a catalyst.

Reaction Conditions

-

Substrates : 2-Methoxyaniline (1.0 equiv), ethylacrolein (1.2 equiv)

-

Solvent : Vacuum gas oil (3.0 mL/g substrate)

-

Catalyst : Dodecylbenzenesulfonic acid (1 wt%)

-

Temperature : 180°C, 6 hours

-

Workup : Distillation under reduced pressure (2 mmHg) yields 2-methoxyquinoline as a pale yellow liquid (52–58% yield).

The reaction proceeds via initial imine formation, followed by cyclization and aromatization. The mineral oil solvent facilitates heat transfer and minimizes side reactions, while the acidic catalyst accelerates dehydration.

Iridium-Catalyzed C–H Borylation at Position 7

Direct Functionalization via C–H Activation

The iridium-catalyzed method, adapted from Chemical Science (2012), enables regioselective borylation of 2-methoxyquinoline at position 7. This approach leverages the electron-directing effects of the methoxy group and the inherent reactivity of the quinoline heterocycle.

Optimized Reaction Protocol

-

Catalyst : [Ir(OMe)(COD)]₂ (3 mol%)

-

Ligand : 4,4′-Di-tert-butyl-2,2′-bipyridine (dtbpy, 6 mol%)

-

Boron Source : Bis(pinacolato)diboron (B₂pin₂, 1.5 equiv)

-

Solvent : Tetrahydrofuran (THF, 0.25 M)

-

Conditions : 80°C, 18 hours under argon

Mechanistic Insights

The iridium catalyst undergoes oxidative addition into the C7–H bond, facilitated by the electron-rich character of the methoxy group at position 2. Density functional theory (DFT) studies suggest that the transition state involves η²-coordination of the quinoline to the Ir center, with B₂pin₂ acting as both a boron source and a mild oxidant.

Palladium-Catalyzed Miyaura Borylation of 7-Chloro-2-Methoxyquinoline

Halogen-Boron Exchange Methodology

For substrates containing a halogen at position 7, palladium-catalyzed Miyaura borylation provides an alternative route. This method, adapted from RSC Advances (2022), utilizes chloro-substituted intermediates.

Synthesis of 7-Chloro-2-Methoxyquinoline

-

Substrates : 2-Methoxy-3-chloroaniline (1.0 equiv), crotonaldehyde (1.1 equiv)

-

Conditions : Skraup reaction with H₂SO₄ (2.5 equiv), 120°C, 8 hours

Borylation Reaction

-

Catalyst : Pd(OAc)₂ (5 mol%)

-

Ligand : XPhos (10 mol%)

-

Base : KOAc (3.0 equiv)

-

Solvent : 1,4-Dioxane (0.2 M)

-

Conditions : 100°C, 12 hours

Comparative studies show that electron-deficient aryl chlorides require higher catalyst loadings (7–10 mol% Pd) compared to bromides or iodides.

Comparative Analysis of Borylation Methodologies

The Ir-catalyzed method eliminates the need for pre-functionalized substrates but requires stringent anhydrous conditions. Conversely, the Pd-mediated approach offers predictable regioselectivity at the expense of additional synthetic steps.

Applications and Derivatives

Chemical Reactions Analysis

Types of Reactions

2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form quinoline derivatives with different functional groups.

Reduction: Reduction reactions can convert the quinoline ring to dihydroquinoline derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are used for substitution reactions.

Major Products

The major products formed from these reactions include various quinoline derivatives with different functional groups, which can be further utilized in organic synthesis and pharmaceutical applications .

Scientific Research Applications

2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline has a wide range of applications in scientific research:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

Biology: The compound is used in the development of fluorescent probes and sensors for biological imaging and detection.

Medicine: It serves as an intermediate in the synthesis of pharmaceutical compounds with potential therapeutic applications.

Industry: The compound is used in the production of advanced materials and polymers with specific properties

Mechanism of Action

The mechanism of action of 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline involves its interaction with various molecular targets and pathways. The dioxaborolane moiety can form reversible covalent bonds with diols and other nucleophiles, making it useful in the design of enzyme inhibitors and molecular probes. The quinoline ring can interact with DNA and proteins, influencing their function and activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Positional Isomers of Quinoline Boronate Esters

7-Methoxy-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 1207894-59-4)

- Substituents : Methoxy at position 7, boronate at position 3.

- Molecular Weight : 285.15 g/mol (identical to the target compound).

- Applications : Similar use in cross-coupling but with distinct regioselectivity in bond formation .

2-Phenyl-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 867164-54-3)

- Substituents : Phenyl at position 2, boronate at position 7.

- Molecular Weight : 331.22 g/mol.

- Key Differences: The bulky phenyl group increases hydrophobicity and may hinder coupling reactions compared to the methoxy group in the target compound.

7-Chloro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline (CAS 871125-83-6)

- Substituents : Chloro at position 7, boronate at position 4.

- Molecular Weight : 289.56 g/mol.

- Reactivity: The electron-withdrawing chloro group reduces electron density at the quinoline ring, altering reactivity in cross-coupling compared to electron-donating methoxy substituents .

Functional Group Variations

4-(Benzyloxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,7-bis(trifluoromethyl)quinoline

- Substituents : Benzyloxy at position 4, two trifluoromethyl groups at positions 2 and 7.

- Key Differences : The trifluoromethyl groups enhance lipophilicity and electron-withdrawing effects, making this compound more suited for hydrophobic environments in drug discovery compared to the methoxy-substituted target .

3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine

- Structure: Boronate on a pyridine ring instead of quinoline.

- Reactivity: Pyridine’s lower aromaticity compared to quinoline results in faster coupling rates but reduced stability under acidic conditions .

Solubility and Stability

- The target compound’s methoxy group improves aqueous solubility compared to chloro or phenyl analogs .

- Boronate esters at position 7 (target) are less prone to hydrolysis than those at position 8, as seen in 8-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline, which forms stable salts upon protonation .

Biological Activity

2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline is a synthetic compound that belongs to the quinoline class of heterocyclic compounds. Its unique structure incorporates a dioxaborolane moiety, which is known for its potential applications in medicinal chemistry and drug development. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula : C15H19BN2O3

- Molecular Weight : 286.13 g/mol

- CAS Number : 1210047-82-7

The compound's structure includes a quinoline core substituted with a methoxy group and a dioxaborolane moiety, which may contribute to its biological activity.

Anticancer Properties

Recent studies have indicated that quinoline derivatives exhibit significant anticancer activity. For instance, compounds similar to 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline have been investigated for their ability to inhibit various cancer cell lines.

- Mechanism of Action :

- Case Studies :

Antimicrobial Activity

Quinoline derivatives have been recognized for their antimicrobial properties against a range of pathogens.

- Mechanism of Action :

- Research Findings :

Pharmacokinetics and Toxicology

Understanding the pharmacokinetic profile is crucial for evaluating the therapeutic potential of 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline.

Q & A

Q. What are the standard synthetic routes for preparing 2-Methoxy-7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)quinoline?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling , a palladium-catalyzed reaction between a boronic ester and a halogenated quinoline precursor. For example, in antimalarial quinoline derivatives, iodinated intermediates (e.g., 3-iodo-2-methylquinoline) are coupled with boronic esters under conditions involving Pd catalysts, bases like KCO, and solvents such as DMF or THF . Yields in similar reactions range from 31–38%, highlighting the need for optimization .

Q. How is the compound characterized after synthesis?

Characterization relies on NMR spectroscopy (1H, 13C) to confirm substitution patterns and boronic ester integrity, as demonstrated for analogous compounds in . For crystallographic verification, software like SHELXL and OLEX2 can resolve molecular structures, though crystallization challenges (e.g., boronate stability) may require tailored solvent systems .

Q. What purification techniques are effective for isolating this boronate-containing quinoline?

Column chromatography with silica gel and gradient elution (e.g., hexane/ethyl acetate) is commonly used. Monitoring via TLC or HPLC helps identify by-products like protodeboronated species or unreacted starting materials .

Advanced Research Questions

Q. How can reaction yields in Suzuki-Miyaura couplings involving this compound be optimized?

Key factors include:

- Catalyst selection : Pd(PPh) or PdCl(dppf) for enhanced stability.

- Solvent/base systems : Polar aprotic solvents (DMSO, DMF) with KCO or CsCO improve boron transfer efficiency .

- Temperature control : Heating to 80–100°C accelerates coupling but may increase side reactions. Lower yields (~30–40%) in prior studies suggest room for ligand or pre-catalyst optimization .

Q. What are the electronic effects of the methoxy group on the quinoline ring’s reactivity?

The methoxy substituent at position 2 is electron-donating, which may reduce electron density at the boronic ester site, potentially slowing transmetallation in Suzuki couplings. Comparative studies with ethoxy or halogenated analogs (e.g., 6-fluoro variants in ) could clarify substituent effects on reaction kinetics .

Q. How does this compound’s boronic ester moiety interact with reactive oxygen species (ROS) in biochemical applications?

Boronic esters are known to undergo ROS-responsive cleavage , as shown in protein conjugation studies ( ). In cancer therapeutics, the boronate group can be selectively oxidized by intracellular ROS (e.g., HO), releasing active drug components. This property could be leveraged for targeted drug delivery systems .

Q. What computational methods predict the compound’s reactivity in cross-coupling or host-guest interactions?

Density Functional Theory (DFT) can model transition states in Suzuki-Miyaura reactions, assessing steric and electronic effects of the quinoline backbone. Molecular docking studies may also explore interactions with biological targets, such as enzymes inhibited by quinoline derivatives (e.g., antimalarial targets in ) .

Data Contradictions and Analytical Challenges

Q. How to resolve discrepancies in reported yields for similar Suzuki couplings?

Variability in yields (e.g., 31–38% in vs. higher yields in other studies) may stem from differences in substrate purity , catalyst loading, or solvent drying. Systematic screening using Design of Experiments (DoE) can identify critical parameters .

Q. Why might crystallographic data for this compound be limited?

Boronic esters are prone to hydrolysis or solvate formation , complicating crystal growth. Alternative techniques like powder XRD or dynamic NMR can supplement structural analysis if single crystals are unobtainable .

Applications in Advanced Research

Q. Can this compound serve as a building block for OLED materials?

Quinoline-boronate derivatives are precursors in thermally activated delayed fluorescence (TADF) emitters. For example, highlights boronate intermediates used in acridine-based OLEDs. The methoxy group could fine-tune emission spectra via steric or electronic modulation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.